1-Bromo-2-chloropentane

Catalog No.
S8745416
CAS No.
M.F
C5H10BrCl
M. Wt
185.49 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloropentane

Product Name

1-Bromo-2-chloropentane

IUPAC Name

1-bromo-2-chloropentane

Molecular Formula

C5H10BrCl

Molecular Weight

185.49 g/mol

InChI

InChI=1S/C5H10BrCl/c1-2-3-5(7)4-6/h5H,2-4H2,1H3

InChI Key

XMBHHHIZJLPPFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)Cl

The molecular formula C₅H₁₀BrCl corresponds to a pentane chain with bromine and chlorine atoms attached to the first and second carbon atoms, respectively. The SMILES notation CCCC(CBr)Cl clarifies the connectivity: a five-carbon chain where the first carbon (C1) bears a bromine atom, and the second carbon (C2) bears a chlorine atom. The remaining carbons (C3–C5) form a linear alkyl chain.

Key Structural Features:

  • Bond Lengths: The C-Br bond length is approximately 1.93–1.98 Å, while the C-Cl bond measures 1.76–1.80 Å, consistent with typical halogen-carbon single bonds .
  • Bond Angles: The tetrahedral geometry around C1 and C2 results in bond angles near 109.5°, though slight deviations occur due to steric and electronic effects from the halogens.
  • Molecular Weight: 185.49 g/mol , computed using standardized atomic masses.

Table 1: Structural Parameters of 1-Bromo-2-chloropentane

ParameterValueSource
C-Br Bond Length1.95 Å
C-Cl Bond Length1.78 Å
C-C Bond Length1.54 Å
Molecular Weight185.49 g/mol

Conformational Isomerism and Rotational Energy Barriers

The rotational freedom of the C2-C3 bond generates conformational isomers (conformers). The staggered and eclipsed configurations dominate, with energy differences arising from steric hindrance and hyperconjugation.

Energy Barriers:

  • Staggered Conformer: Lower energy due to minimized steric clash between the bulky bromine and chlorine atoms.
  • Eclipsed Conformer: Higher energy (≈3–5 kcal/mol) due to van der Waals repulsion between Br and Cl .

Figure 1: Conformational Isomers of 1-Bromo-2-chloropentane

(Note: Refer to PubChem’s 3D conformer model for interactive visualization.)

Cis-Trans Stereoisomerism in Cyclopentane Derivatives

While 1-bromo-2-chloropentane itself is an acyclic molecule and does not exhibit cis-trans isomerism, its cyclic analogs, such as 1-bromo-2-chlorocyclopentane, demonstrate distinct stereoisomerism.

Key Considerations:

  • Cyclopentane Ring Strain: The puckered conformation of cyclopentane reduces torsional strain, allowing for cis (halogens on the same face) and trans (halogens on opposite faces) isomers .
  • Stereoisomer Count: For 1-bromo-2-chlorocyclopentane, four stereoisomers are possible (two enantiomeric pairs) due to two chiral centers at C1 and C2 .

Table 2: Stereoisomer Comparison: Acyclic vs. Cyclic Derivatives

CompoundStereoisomersChiral Centers
1-Bromo-2-chloropentane00
1-Bromo-2-chlorocyclopentane42

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations provide insights into the electronic properties and stability of 1-bromo-2-chloropentane.

Computational Findings:

  • Electrostatic Potential: Regions near Br and Cl atoms show high electron density, indicating polarizable σ-holes conducive to halogen bonding .
  • HOMO-LUMO Gap: A gap of ≈6.2 eV suggests moderate reactivity, aligning with typical alkyl halides .
  • Optimized Geometry: DFT-optimized structures correlate with experimental bond lengths and angles, with deviations < 2% .

Equation 1: HOMO-LUMO Energy Gap

$$
\Delta E{\text{HOMO-LUMO}} = E{\text{LUMO}} - E_{\text{HOMO}} \approx 6.2 \, \text{eV} \,
$$

Synthesis and Applications

While synthesis routes for 1-bromo-2-chloropentane are not explicitly detailed in the provided sources, analogous halogenated alkanes are typically prepared via free-radical halogenation or electrophilic addition. Potential applications include:

  • Organic Synthesis: As an alkylating agent or intermediate in cross-coupling reactions.
  • Pharmaceuticals: Halogenated alkanes serve as precursors in drug design .

1-Bromo-2-chloropentane represents a significant member of the halogenated alkane family, characterized by the presence of both bromine and chlorine substituents on a five-carbon chain [1]. This dual halogenation imparts unique physicochemical properties that distinguish it from monohaloalkanes and other organic compounds. The compound exhibits a molecular formula of C₅H₁₀BrCl with a molecular weight of 185.49 g/mol [1] [2], positioning it as a moderately sized organohalogen compound with considerable potential for various chemical applications.

The structural configuration of 1-bromo-2-chloropentane features the bromine atom attached to the terminal carbon (position 1) and the chlorine atom on the adjacent carbon (position 2), creating a vicinal dihalide arrangement [1]. This specific substitution pattern significantly influences the compound's physical and chemical behavior, particularly regarding intermolecular interactions and thermal stability characteristics.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of 1-bromo-2-chloropentane is fundamentally governed by the strength of its carbon-halogen bonds and the molecular architecture of the pentane backbone. Carbon-bromine bonds typically exhibit dissociation energies in the range of 290-300 kJ/mol, while carbon-chlorine bonds demonstrate higher stability with dissociation energies of approximately 350-360 kJ/mol [3] [4]. This differential bond strength creates a hierarchy of thermal stability where chlorine-carbon bonds are more resistant to homolytic cleavage than bromine-carbon bonds [5].

The primary decomposition pathway of 1-bromo-2-chloropentane follows a radical chain mechanism initiated by homolytic bond scission [6] [7]. Under elevated temperatures, typically in the range of 200-400°C, the weaker carbon-bromine bond undergoes preferential cleavage, generating bromide radicals and alkyl radicals [6] [8]. The activation energy for this process is estimated to fall within the range of 150-250 kJ/mol, consistent with similar halogenated alkane compounds [9] [10].

The thermal decomposition proceeds through multiple pathways, with the primary route involving carbon-halogen bond homolysis and the secondary pathway characterized by hydrogen halide elimination [6] [7]. The radical intermediates formed during decomposition exhibit varying stability based on their structural characteristics, with secondary radicals being more stable than primary radicals due to hyperconjugation effects [8].

Comparative analysis with related compounds reveals that the thermal stability order follows the sequence: carbon-iodine bonds < carbon-bromine bonds < carbon-chlorine bonds [5] [11]. This trend is attributed to the decreasing bond dissociation energies as atomic size increases down the halogen group, with fluorine forming the strongest bonds and iodine the weakest [11] [4].

Phase Behavior: Melting Point Depression Analysis

The phase behavior of 1-bromo-2-chloropentane is characterized by significant deviations from the parent pentane molecule due to halogen substitution effects [12] [13]. The predicted melting point range of -45 to -35°C represents a depression compared to pentane (-129.7°C), primarily attributed to the increased molecular weight and altered intermolecular forces [12].

The presence of both bromine and chlorine atoms introduces substantial dipole moments within the molecule, leading to enhanced dipole-dipole interactions compared to the parent alkane [12] [13]. These polar interactions result in stronger intermolecular forces, which typically elevate both melting and boiling points relative to non-halogenated analogues [12]. The predicted boiling point range of 155-165°C demonstrates this elevation effect, representing a significant increase from pentane's boiling point of 36.1°C.

The melting point depression analysis reveals that halogen substitution creates a more complex crystalline packing arrangement compared to simple alkanes [12]. The asymmetric distribution of halogen atoms in 1-bromo-2-chloropentane disrupts the regular packing efficiency observed in symmetrical molecules, contributing to the observed melting point characteristics.

Phase transition behavior is further influenced by the compound's predicted density of 1.45-1.55 g/cm³, which is substantially higher than pentane (0.626 g/cm³) due to the heavy halogen atoms [14]. This increased density affects the compound's phase stability and transition temperatures, with the liquid phase being favored over a broader temperature range compared to lighter alkanes.

Solubility Parameters in Polar and Non-Polar Solvent Systems

The solubility behavior of 1-bromo-2-chloropentane is governed by Hansen solubility parameters and the principle of "like dissolves like" [15] [16]. The compound exhibits limited solubility in highly polar solvents such as water, with predicted very low solubility attributed to the hydrophobic nature of the alkyl chain and the lack of hydrogen bonding capability [17] [18].

In polar protic solvents like ethanol, 1-bromo-2-chloropentane demonstrates moderate solubility due to favorable dipole-dipole interactions between the halogenated molecule and the polar solvent [18] [15]. The estimated Hansen solubility parameters for ethanol (δD = 15.8, δP = 8.8, δH = 19.4 MPa^0.5) indicate moderate compatibility with the compound's predicted parameters.

Non-polar and weakly polar solvents exhibit high solubility for 1-bromo-2-chloropentane [17] [18]. Chloroform, with Hansen parameters (δD = 17.8, δP = 3.1, δH = 5.7 MPa^0.5), provides excellent solvation due to similar dispersion forces and minimal hydrogen bonding requirements [15]. Similarly, diethyl ether, benzene, and toluene demonstrate high solubility based on favorable intermolecular interactions and comparable polarity characteristics [18] [19].

The solubility pattern reflects the compound's amphiphilic nature, where the halogen atoms provide some polarity while the pentane chain maintains significant hydrophobic character [20]. This balance results in selective solubility that favors organic solvents with moderate to low polarity, making the compound useful in various extraction and purification processes.

Quantitative structure-property relationships indicate that the replacement of hydrogen with halogens creates predictable changes in partition coefficients [20]. For compounds containing both bromine and chlorine, the octanol-water partition coefficient (log Kow) increases by approximately 0.11 units per bromine atom and follows similar trends for chlorine substitution [20].

Surface Tension and Volatility Profile

The surface tension characteristics of 1-bromo-2-chloropentane are predicted to fall within the range of 28-32 mN/m at 20°C, reflecting the influence of halogen substitution on intermolecular forces [21] [22]. This value is intermediate between highly polar compounds with strong hydrogen bonding and non-polar hydrocarbons with weak van der Waals forces [23] [24].

The temperature dependence of surface tension follows a linear relationship with a predicted coefficient of -0.10 to -0.12 mN/m·K [21] [22]. This negative temperature coefficient is typical for organic liquids and indicates decreasing surface tension with increasing temperature due to enhanced molecular motion and reduced intermolecular attraction [22] [24].

Volatility characteristics position 1-bromo-2-chloropentane in the semi-volatile organic compound category [25] [26]. The predicted vapor pressure at 25°C ranges from 300-800 Pa, indicating moderate volatility suitable for various applications while maintaining reasonable handling safety [25]. The atmospheric lifetime is estimated at 30-90 days, suggesting moderate environmental persistence [20].

The Clausius-Clapeyron relationship governs the vapor pressure-temperature dependence, with the compound exhibiting predictable volatility changes across operational temperature ranges [25] [26]. The estimated Henry's Law constant of 1000-3000 Pa·m³/mol indicates moderate air-water partitioning behavior, relevant for environmental fate and transport modeling [20] [25].

Critical temperature predictions of 280-320°C establish the upper limit for liquid phase stability, beyond which the compound transitions to a supercritical state [24]. The evaporation rate relative to n-butyl acetate (0.8-1.2) positions the compound as having comparable volatility to common industrial solvents, facilitating its use in applications requiring controlled evaporation rates [23].

XLogP3

2.9

Exact Mass

183.96544 g/mol

Monoisotopic Mass

183.96544 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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